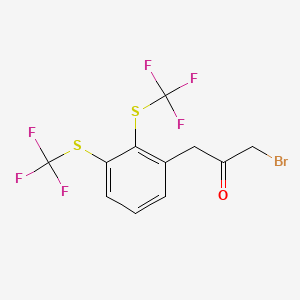![molecular formula C24H33NO B14069209 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 101515-22-4](/img/structure/B14069209.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It features a methanimine group bonded to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves using a dehydrating agent such as molecular sieves or anhydrous sodium sulfate to facilitate the formation of the imine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl rings may also engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Butoxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-butylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the specific combination of the hexyloxy and pentyl substituents on the phenyl rings
Propriétés
Numéro CAS |
101515-22-4 |
|---|---|
Formule moléculaire |
C24H33NO |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1-(4-hexoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-8-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |
Clé InChI |
PRUPQOILYUQVGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
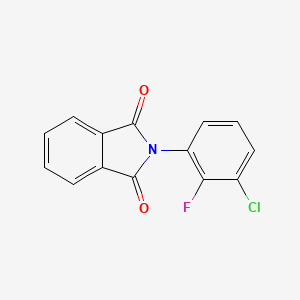
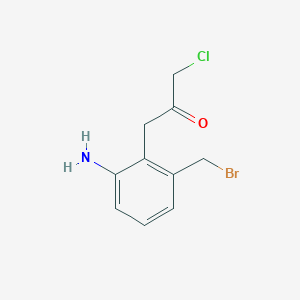
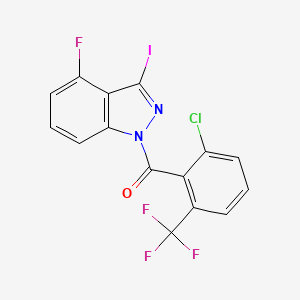
![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
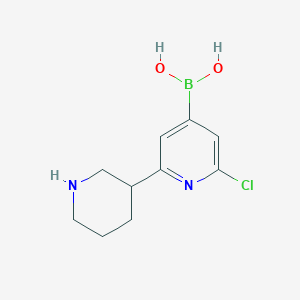
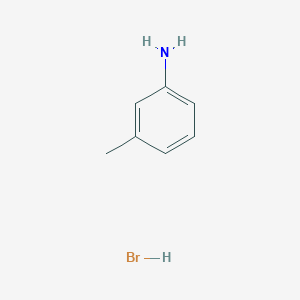
![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
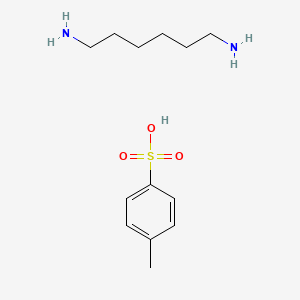
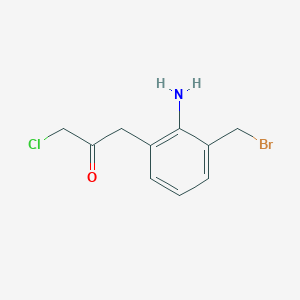
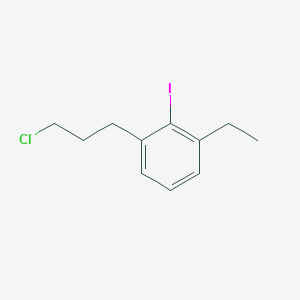
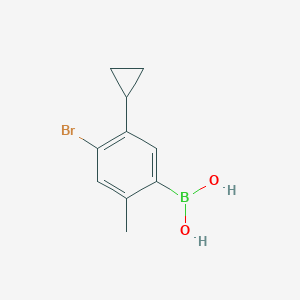
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
